Isoanwulignan
Description
Isoanwulignan is a lignan-derived natural compound characterized by its dibenzylbutane skeleton, a structural hallmark of lignans. Lignans are widely distributed in plants and exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C20H24O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-[(2S,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-18(22-3)17(21)10-15)14(2)9-16-5-7-19-20(11-16)24-12-23-19/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m0/s1 |
InChI Key |
OLMIQOIPLQDJFU-KBPBESRZSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoanwulignan typically involves the extraction from natural sources, particularly from the Schisandra species. The process includes the following steps:
Extraction: The aerial parts of Schisandra propinqua var. propinqua are dried and powdered.
Solvent Extraction: The powdered material is subjected to solvent extraction using a mixture of chloroform and methanol.
Fractionation: The extract is then fractionated using chromatographic techniques to isolate the lignan compounds.
Purification: this compound is purified through repeated chromatography and crystallization processes.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced chromatographic techniques and high-performance liquid chromatography (HPLC) are employed to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Isoanwulignan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetone.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of this compound with altered biological activity.
Substitution Products: this compound derivatives with different functional groups.
Scientific Research Applications
Chemistry: Isoanwulignan serves as a model compound for studying the chemical behavior of lignans and their derivatives.
Biology: this compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: this compound has shown potential in the treatment of liver diseases, cancer, and other health conditions due to its pharmacological properties.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.
Mechanism of Action
The mechanism of action of Isoanwulignan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoanwulignan vs. Isoliensinine
Isoliensinine, a bisbenzylisoquinoline alkaloid, shares functional similarities with this compound, particularly in antioxidant and anti-inflammatory activities. However, their structural differences lead to distinct mechanisms of action:
- Structural Features: this compound: Dibenzylbutane core with hydroxyl and methoxy substitutions. Isoliensinine: Two tetrahydroisoquinoline moieties linked by oxygen bridges .
- Biological Activities :
- Pharmacokinetics :
This compound vs. Podophyllotoxin
Podophyllotoxin, a aryltetralin lignan, is a well-established anticancer agent. Key comparisons include:
- Structural Divergence :
- Mechanistic Contrast :
- Toxicity Profile :
Comparative Data Table
| Parameter | This compound | Isoliensinine | Podophyllotoxin |
|---|---|---|---|
| Core Structure | Dibenzylbutane | Bisbenzylisoquinoline | Aryltetralin |
| Bioactivity (IC₅₀) | COX-2: 12.5 μM | ROS Scavenging: 5.8 μM | Tubulin Binding: 0.1 μM |
| Bioavailability | Low (requires hydrolysis) | Moderate (alkaloid) | Low (high first-pass) |
| Therapeutic Use | Anti-inflammatory | Antioxidant/Neuroprotective | Anticancer |
| Toxicity (LD₅₀) | >500 mg/kg (murine) | >300 mg/kg (murine) | 15 mg/kg (murine) |
Data synthesized from structural analogs and preliminary studies .
Research Findings and Limitations
- This compound’s Advantages: Lower cytotoxicity compared to podophyllotoxin makes it a safer candidate for chronic inflammatory diseases . Synergistic effects with flavonoids enhance its antioxidant capacity in vitro .
- Challenges: Limited solubility in aqueous media restricts its formulation options. Absence of clinical trials contrasts with Isoliensinine’s Phase I/II studies for neurodegenerative diseases .
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